

Application Notes: Determination of BMS-466442 IC50 in HEK293 Cells

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Compound of Interest

Compound Name: BMS-466442

Cat. No.: B15606448

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Introduction

BMS-466442 is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), a membrane transporter encoded by the SLC7A10 gene.[1][2][3][4][5] ASC-1 facilitates the transport of small neutral amino acids, including D-serine, glycine, alanine, and cysteine, across the cell membrane. In the central nervous system, ASC-1 plays a crucial role in regulating the levels of NMDA receptor co-agonists D-serine and glycine, thereby modulating glutamatergic neurotransmission.[1] **BMS-466442** has been investigated as a potential therapeutic agent for conditions such as schizophrenia.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **BMS-466442** in Human Embryonic Kidney 293 (HEK293) cells engineered to express the ASC-1 transporter.

Mechanism of Action

BMS-466442 functions as a competitive inhibitor of the ASC-1 transporter.[6] It binds to the orthosteric site of the transporter, thereby blocking the uptake of its natural amino acid substrates.[6] By inhibiting ASC-1, **BMS-466442** reduces the intracellular concentration of D-serine and glycine, which can indirectly modulate the activity of NMDA receptors.

Quantitative Data Summary

The following table summarizes the reported IC50 values for **BMS-466442** in HEK293 cells expressing the ASC-1 transporter.

Cell Line	Transporter	Reported IC50 (nM)	Reference
HEK293	Human ASC-1	36.8	[3][5]
HEK293	Human ASC-1	36.8 ± 11.6	[2]
HEK293	Human ASC-1	37	[4]

Experimental Protocols

Objective: To determine the IC50 of **BMS-466442** for the inhibition of ASC-1 transporter activity in HEK293 cells. The most common method is a radiolabeled substrate uptake assay.

1. Cell Culture and Plating:

- Cell Line: HEK293 cells stably expressing human ASC-1 (SLC7A10). A parental HEK293 cell line not expressing the transporter should be used as a negative control.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain transporter expression.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Cell Plating:
 - Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
 - Trypsinize the cells and resuspend them in fresh culture medium.
 - Count the cells and determine viability using a hemocytometer or automated cell counter.
 - Seed the HEK293-ASC-1 cells into a 96-well microplate at a density of 40,000–60,000 cells per well.
 - Incubate for 24-48 hours to allow for cell attachment and formation of a confluent monolayer.

2. Compound Preparation:

- Stock Solution: Prepare a 10 mM stock solution of **BMS-466442** in dimethyl sulfoxide (DMSO).
- Serial Dilutions: Perform serial dilutions of the **BMS-466442** stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a range of concentrations (e.g., from 1 nM to 10 μ M). The final DMSO concentration in the assay should be kept constant and low (<0.5%) across all wells to avoid solvent effects.

3. Radiolabeled Substrate Uptake Assay:

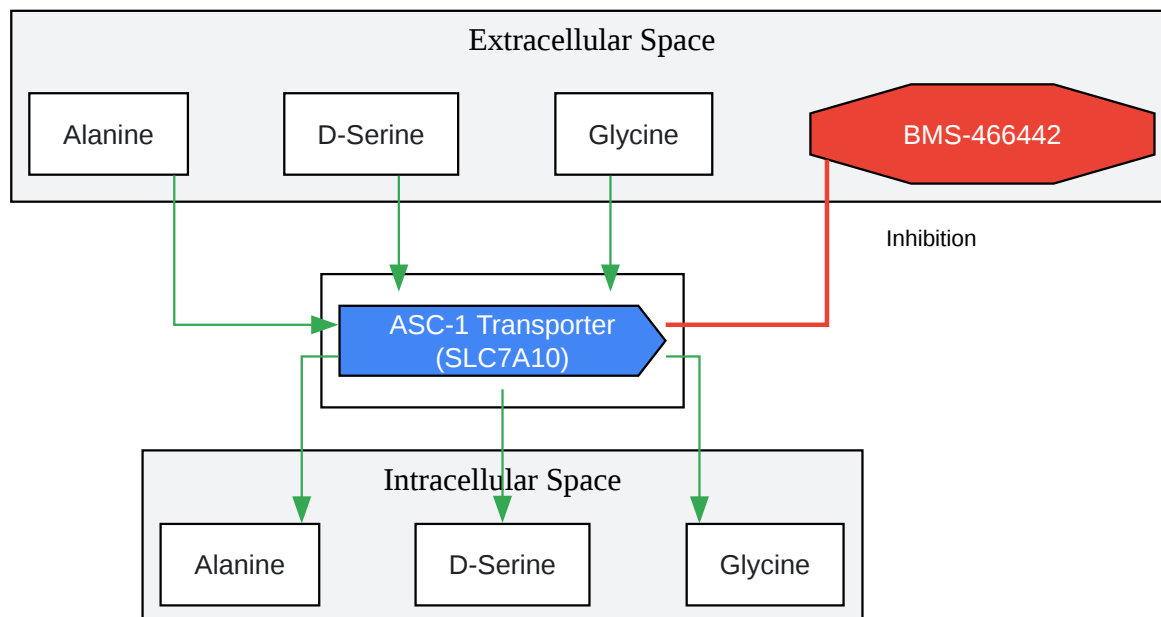
- Assay Buffer: HBSS or another appropriate physiological salt solution.
- Radiolabeled Substrate: [3H]-D-Serine is a commonly used substrate for ASC-1.
- Assay Procedure:
 - Aspirate the culture medium from the 96-well plate.
 - Wash the cell monolayer gently with 100 μ L of pre-warmed assay buffer.
 - Add 50 μ L of the various concentrations of **BMS-466442** (prepared in assay buffer) to the wells. Include wells with vehicle (assay buffer with DMSO) for control (100% activity) and wells with a high concentration of a known inhibitor for background measurement.
 - Pre-incubate the plate at 37°C for 10-15 minutes.
 - Prepare the substrate solution by mixing [3H]-D-Serine with unlabeled D-serine in the assay buffer to achieve the desired final concentration and specific activity.
 - Initiate the uptake by adding 50 μ L of the [3H]-D-Serine solution to each well.
 - Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for substrate uptake. This time should be within the linear range of uptake.
 - Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 μ L of ice-cold assay buffer.

- Lyse the cells by adding 100 μ L of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for 30 minutes at room temperature.
- Transfer the lysate from each well to a scintillation vial.
- Add 4 mL of scintillation cocktail to each vial.
- Measure the radioactivity in each sample using a liquid scintillation counter.

4. Data Analysis:

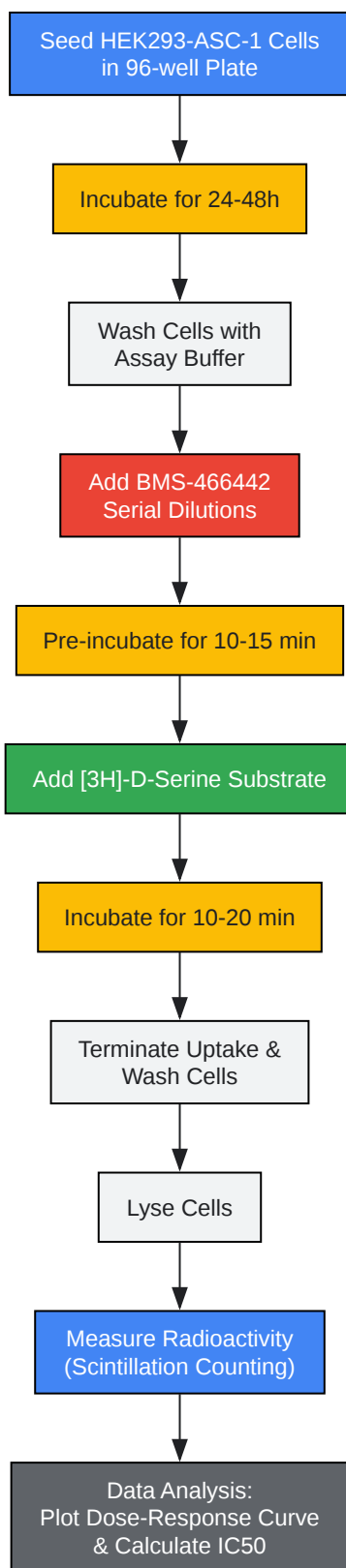
- Subtract the background counts (from wells with a high concentration of inhibitor) from all other measurements.
- Normalize the data by expressing the remaining counts as a percentage of the vehicle control (100% uptake).
- Plot the percentage of uptake inhibition against the logarithm of the **BMS-466442** concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Visualizations



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Caption: **BMS-466442** signaling pathway.



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Caption: Experimental workflow for IC50 determination.

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